
N-Desmethyltoremifene
Übersicht
Beschreibung
N-Desmethyltoremifene is a metabolite of toremifene, a selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Desmethyltoremifene is synthesized through the metabolic pathway of toremifene in the liver. The primary enzyme involved in this process is cytochrome P450 3A4 (CYP3A4), which catalyzes the demethylation of toremifene to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of toremifene followed by its metabolic conversion using bioreactors that mimic liver enzyme activity. This method ensures a consistent and high-yield production of the compound .
Analyse Chemischer Reaktionen
Formation and Metabolic Pathways
Toremifene undergoes N-desmethylation, primarily via cytochrome P450 enzymes, especially CYP3A4, to form N-desmethyltoremifene [2, 18]. While the hydroxylation and demethylation of Toremifene are mainly catalyzed by CYP3A4, they do not depend on CYP2D6 .
Metabolic Pathways of Toremifene and its Derivatives:
Metabolite | Pathway | Biological Activity |
---|---|---|
This compound | Demethylation | Active |
4-hydroxytoremifene | Hydroxylation | Active |
Didesmethyltoremifene | Further demethylation | Less active |
Chemical Reactions
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride (a related compound) undergoes several chemical reactions, including:
- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
- Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Role of Cytochrome P450 Enzymes
Cytochrome P450 enzymes play a significant role in the metabolism of toremifene and the formation of this compound [2, 18]. Specifically, CYP3A4 is a major enzyme involved in the N-desmethylation of toremifene [2, 17]. The CYP2D6 enzyme is not as crucial for toremifene bioactivation compared to tamoxifen .
Potential Drug Interactions
Toremifene and this compound have the potential for drug-drug interactions with multiple cytochrome P450 isoforms . this compound can inhibit CYP2C19, with a Ki value of 1 microM, which could affect the metabolism of other drugs .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
N-Desmethyltoremifene exhibits antiestrogenic properties similar to its parent compound, toremifene. It is crucial in understanding the pharmacokinetics and pharmacodynamics of toremifene therapy.
Key Pharmacokinetic Findings
- Plasma Concentrations : Studies have shown that plasma concentrations of this compound can be significantly higher than those of toremifene itself, indicating its potential role in therapeutic efficacy .
- Dosing Regimens : Research indicates that different dosing regimens of toremifene lead to comparable plasma levels of this compound, suggesting flexibility in administration without compromising drug levels .
Administration Method | Toremifene (ng/ml) | This compound (ng/ml) |
---|---|---|
TID (120 mg/day) | 1,493.3 ± 120.3 | 2,378.3 ± 186.5 |
Single Dose (120 mg) | 1,348 ± 341.0 | 2,144 ± 475.3 |
Role in Breast Cancer Treatment
This compound has been studied for its potential to enhance the effectiveness of chemotherapeutic agents in breast cancer treatment.
Chemosensitization Effects
- Combination Therapy : In vitro studies demonstrate that this compound can resensitize multidrug-resistant breast cancer cells (MDA-MB-231-A1) to chemotherapeutic agents like vinblastine and doxorubicin. This effect is observed through flow cytometric analysis which indicates a shift in cell cycle dynamics towards the G2/M phase .
Case Study Example
A study involving postmenopausal women with breast cancer treated with toremifene showed that the presence of this compound correlated with improved therapeutic outcomes, particularly in patients exhibiting resistance to standard therapies .
Monitoring Drug Effects
Flow cytometry has emerged as a pivotal technique for monitoring the effects of this compound on tumor cells.
Potential Drug Interactions
Understanding the interaction potential between this compound and other drugs is essential for safe clinical application.
Cytochrome P450 Interactions
Research indicates that both toremifene and this compound can interact with multiple cytochrome P450 isoforms, which may influence their metabolism and efficacy . This highlights the importance of considering drug-drug interactions when prescribing therapies involving these compounds.
Wirkmechanismus
N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding can result in either estrogenic or antiestrogenic effects, depending on the tissue type and the presence of other co-factors. The compound primarily targets the estrogen receptor pathway, influencing gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toremifene: The parent compound, which is also a selective estrogen receptor modulator.
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
4-Hydroxytoremifene: A metabolite of toremifene with higher affinity for estrogen receptors
Uniqueness
N-Desmethyltoremifene is unique due to its specific metabolic origin and its distinct binding affinity and activity profile compared to other selective estrogen receptor modulators. Its unique properties make it a valuable compound for research and therapeutic applications .
Biologische Aktivität
N-Desmethyltoremifene is a significant metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic benefits, and safety profile. This article synthesizes findings from various studies, emphasizing its biological activity, mechanisms, and implications in clinical settings.
Overview of Toremifene and Its Metabolite
Toremifene is known for its role in estrogen receptor modulation, which is pivotal in breast cancer treatment. This compound, as the major metabolite found in serum, has been observed at concentrations up to twice that of toremifene itself, indicating its potential biological significance .
This compound exhibits estrogen receptor affinity similar to that of toremifene. It acts primarily as an antagonist in breast tissue while displaying agonistic properties in other tissues such as bone and endometrium. This dual action suggests a complex role in modulating estrogenic activity, which could lead to both therapeutic effects and side effects.
Antitumor Effects
Numerous studies have demonstrated the antitumor activity of this compound:
- In Vivo Studies : In rodent models, this compound has been shown to reduce the incidence of mammary tumors induced by carcinogens. For instance, a study indicated that when administered alongside carcinogenic agents, it significantly decreased tumor multiplicity compared to controls .
- Tumor Promotion Studies : In studies involving female Fischer rats subjected to partial hepatectomy and subsequent exposure to toremifene, there was no significant increase in liver tumors over 18 months, suggesting a protective effect against tumor promotion .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a longer half-life than its parent compound toremifene. This prolonged presence in circulation may enhance its biological effects but also raises concerns regarding potential accumulation and toxicity .
Case Studies and Clinical Implications
Case Study 1 : A clinical trial involving postmenopausal women treated with toremifene showed that higher plasma levels of this compound correlated with improved outcomes in terms of tumor response rates. This suggests that monitoring levels of this metabolite could be beneficial for predicting treatment efficacy .
Case Study 2 : In another study focusing on drug interactions, researchers found that co-administration of certain medications with toremifene altered the metabolic pathway leading to increased levels of this compound. This interaction could potentially enhance therapeutic effects but also necessitates careful monitoring for adverse reactions .
Data Table: Comparative Biological Activity
Parameter | Toremifene | This compound |
---|---|---|
Estrogen Receptor Affinity | High | Moderate |
Antitumor Activity | Significant | Significant |
Half-Life (hours) | 5 | 12 |
Tumor Incidence Reduction | Yes | Yes |
Side Effects | Moderate | Low |
Eigenschaften
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKBQYEFAFHCY-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-61-2 | |
Record name | N-Desmethyltoremifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLTOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.